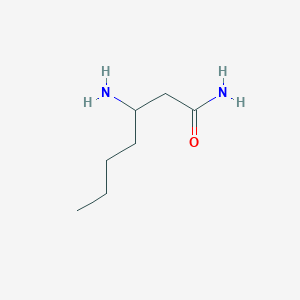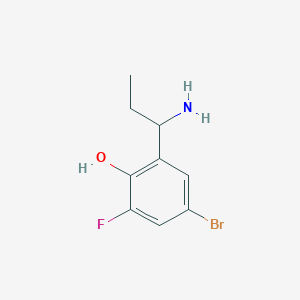
2,6-Diethylmorpholine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethylmorpholine-4-carbonyl chloride is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,6-Diethylmorpholine-4-carbonyl chloride typically involves the reaction of 2,6-diethylmorpholine with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The 2,6-diethylmorpholine is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Phosgene: Phosgene gas is bubbled through the solution at a controlled rate while maintaining the temperature at around 0-5°C.
Reaction Completion: The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by analytical techniques such as NMR or HPLC.
Isolation and Purification: The product is isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2,6-Diethylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-diethylmorpholine and hydrochloric acid.
Reduction: It can be reduced to 2,6-diethylmorpholine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, it can undergo oxidation under specific conditions to form corresponding oxidized products
Scientific Research Applications
2,6-Diethylmorpholine-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying their structure and function.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Diethylmorpholine-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where it acts as an acylating agent, facilitating the formation of amides, esters, and other derivatives .
Comparison with Similar Compounds
2,6-Diethylmorpholine-4-carbonyl chloride can be compared with other carbonyl chlorides such as:
Acetyl chloride: A simpler acyl chloride used in similar acylation reactions but with different reactivity and selectivity.
Benzoyl chloride: An aromatic acyl chloride with distinct properties due to the presence of the benzene ring.
Chloroformyl morpholine: A related compound with a morpholine ring but different substituents, leading to variations in reactivity and applications
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2,6-diethylmorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO2/c1-3-7-5-11(9(10)12)6-8(4-2)13-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
RDJAFOPSMLTZIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CC(O1)CC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13300736.png)

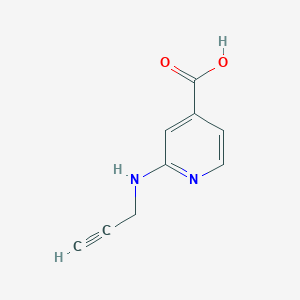

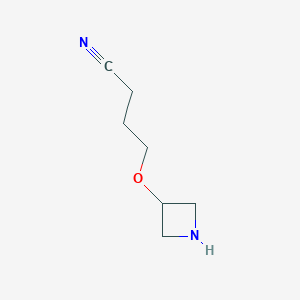
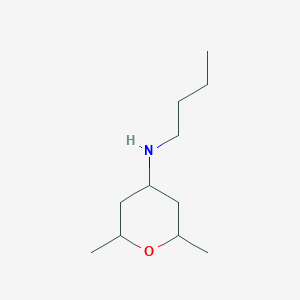
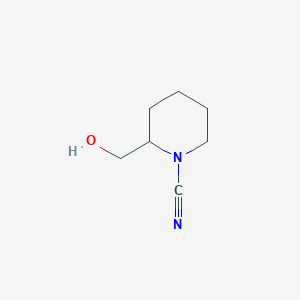
![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13300767.png)
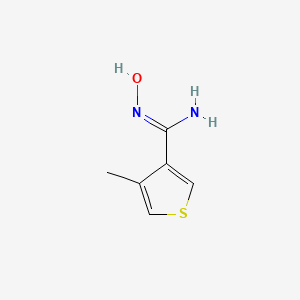
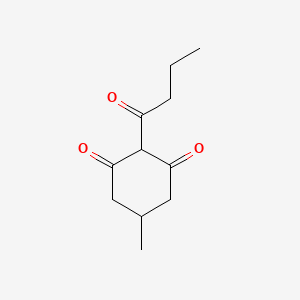
![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)
